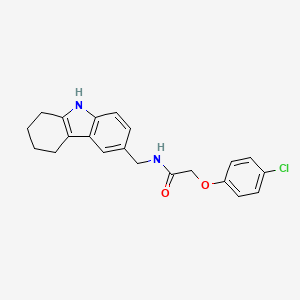

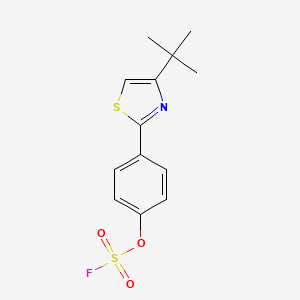

2-(4-氯苯氧基)-N-((2,3,4,9-四氢-1H-咔唑-6-基)甲基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 2-(4-chlorophenoxy)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide involves multiple steps, starting from basic aromatic compounds and proceeding through various chemical transformations. For instance, the synthesis of related benzimidazole derivatives begins with the formation of 2-(4-chlorophenyl)benzimidazole-1-yl acetamides, which are then further modified to obtain the desired compounds with antioxidant properties . Similarly, the synthesis of oxadiazole derivatives involves the conversion of aromatic acids into esters, hydrazides, and then oxadiazole thiols, which are finally reacted with bromoacetamides to yield the target compounds . Another related synthesis pathway includes the use of 4-chlorophenoxyacetic acid as a precursor, which is esterified and then converted through several steps to obtain N-substituted oxadiazole acetamides with antibacterial and anti-enzymatic properties .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using various spectroscopic techniques such as IR, 1H-NMR, and mass spectrometry. These methods provide detailed information about the functional groups present and the overall molecular framework. For example, the structure of N-substituted oxadiazole derivatives was confirmed by spectral analysis, which is crucial for understanding the relationship between structure and biological activity . Similarly, the structure of imidazolin-5-one compounds was determined by IR, 1H-NMR, and MS spectral data, providing insights into the cyclization process of acrylohydrazides .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by their specificity and the ability to introduce various functional groups. The reactions include esterification, hydrazide formation, ring closure, and substitution reactions, which are carefully controlled to achieve the desired modifications on the core structures . The reactivity of different intermediates plays a crucial role in the successful synthesis of the final compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of chlorophenoxy groups and other substituents affects properties such as solubility, melting points, and stability. The antioxidant properties of benzimidazole derivatives, for instance, were evaluated through in vitro assays, demonstrating significant effects in lipid peroxidation and free radical scavenging tests . The biological screening of oxadiazole derivatives against various enzymes also provides information about their chemical reactivity and potential as therapeutic agents .

Relevant Case Studies

The synthesized compounds have been evaluated in various biological assays to determine their potential applications. For example, the benzimidazole derivatives showed significant antioxidant effects, which could be relevant in the context of diseases associated with oxidative stress . The oxadiazole derivatives were found to have antibacterial activity against both gram-negative and gram-positive bacteria, as well as moderate inhibitory effects on the α-chymotrypsin enzyme, indicating their potential as antibacterial agents . These case studies highlight the importance of chemical synthesis in the development of new therapeutic agents with specific biological activities.

科学研究应用

光谱和量子力学研究

Mary等人(2020年)进行的研究涉及合成和研究与2-(4-氯苯氧基)-N-((2,3,4,9-四氢-1H-咔唑-6-基)甲基)乙酰胺结构类似的分子。这些化合物被分析其振动光谱和电子性质。由于其良好的光吸收效率和自由电子注入能量,它们被证明在染料敏化太阳能电池中具有潜力作为光敏剂。该研究还探讨了它们的非线性光学(NLO)活性和自然键轨道分析,提供了有关各种可能的分子内相互作用(Mary et al., 2020)的见解。

合成和抗惊厥活性评估

El Kayal等人(2022年)合成了与2-(4-氯苯氧基)-N-((2,3,4,9-四氢-1H-咔唑-6-基)甲基)乙酰胺结构相关的化合物衍生物。该研究侧重于它们对GABA能生物靶标的亲和力和在小鼠PTZ诱导的癫痫模型中的抗惊厥活性。分子对接用于预测这些化合物的活性,这些化合物没有显示出显著的抗惊厥活性,但提供了关于环酰胺片段在抗惊厥活性中的药效团作用(El Kayal et al., 2022)的见解。

抗菌活性和QSAR研究

Desai等人(2008年)对与2-(4-氯苯氧基)-N-((2,3,4,9-四氢-1H-咔唑-6-基)甲基)乙酰胺结构类似的化合物进行了研究,评估它们对革兰氏阳性和革兰氏阴性细菌的抗菌活性。对这些化合物的QSAR(定量构效关系)研究进行了,表明较大取代基的积极贡献,增加了疏水性或立体位阻特性(Desai et al., 2008)。

属性

IUPAC Name |

2-(4-chlorophenoxy)-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O2/c22-15-6-8-16(9-7-15)26-13-21(25)23-12-14-5-10-20-18(11-14)17-3-1-2-4-19(17)24-20/h5-11,24H,1-4,12-13H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPMXKPCXZASXQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)COC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-N-[(4-fluorophenyl)methyl]oxamide;hydrochloride](/img/structure/B2545416.png)

![N-(2-chlorobenzyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2545417.png)

![ethyl 5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate](/img/structure/B2545421.png)

![1-[1-(3-Fluoro-4-methoxybenzoyl)azetidin-3-yl]pyrrolidine](/img/structure/B2545424.png)

![(Z)-2-Cyano-N-[2-(4-methoxyphenyl)ethyl]-3-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)prop-2-enamide](/img/structure/B2545432.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2545433.png)

![3,5-Dibromo-N-[(1S)-1-cyanoethyl]-4-hydroxybenzamide](/img/structure/B2545434.png)